

Application of Adezmapimod in High-Throughput Screening Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: Adezmapimod

Cat. No.: B1681494

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Introduction

Adezmapimod, also known as SB203580, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).^{[1][2][3][4]} The p38 MAPK signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and stress, making it a key target in the development of therapeutics for a range of diseases, including inflammatory disorders and cancer. High-throughput screening (HTS) assays are essential for the rapid identification and characterization of kinase inhibitors like **Adezmapimod**. These application notes provide detailed protocols for utilizing **Adezmapimod** in various HTS formats to assess its inhibitory activity on the p38 MAPK pathway.

Mechanism of Action

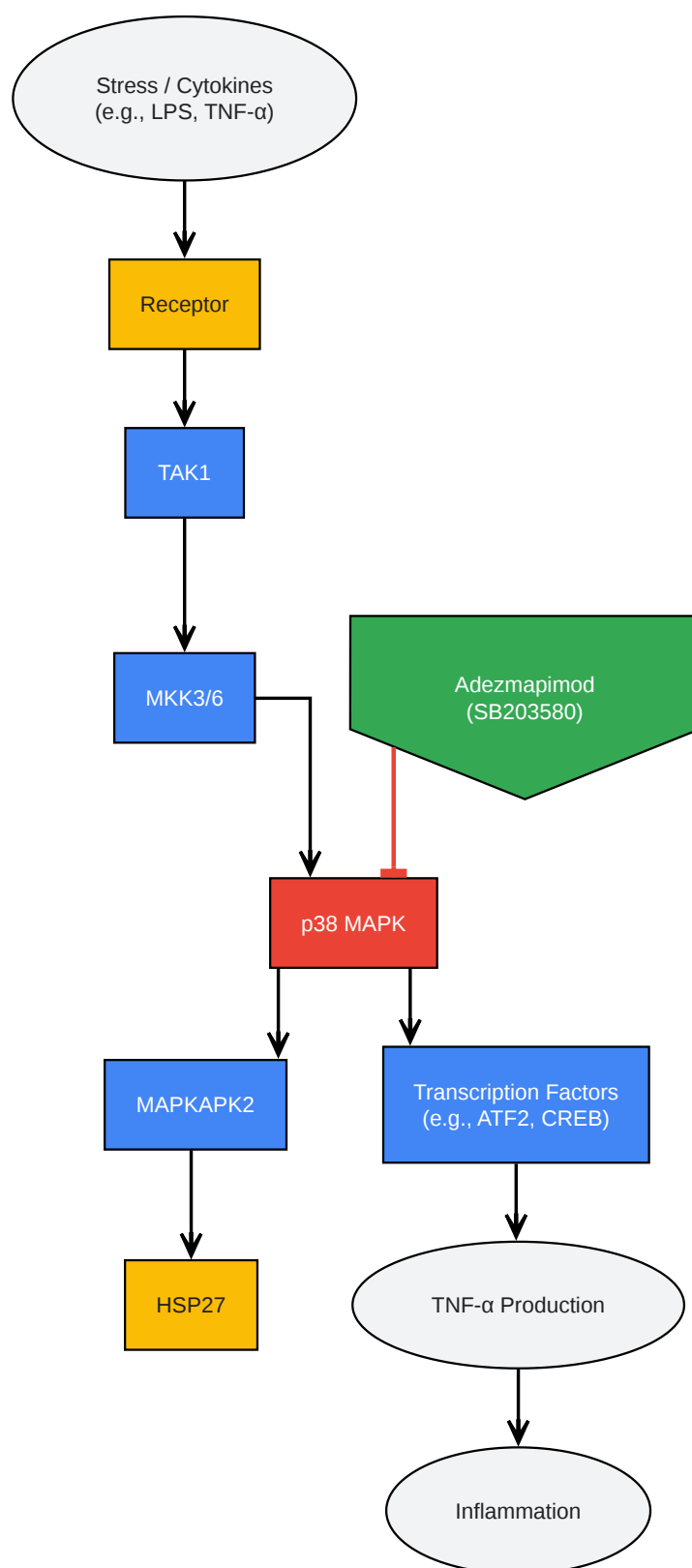
Adezmapimod is an ATP-competitive inhibitor of p38 MAPK, with particular selectivity for the α and β isoforms (SAPK2a/p38 and SAPK2b/p38 β 2).^{[2][4]} By binding to the ATP-binding pocket of p38 MAPK, **Adezmapimod** prevents the phosphorylation of downstream substrates, thereby inhibiting the inflammatory response. Key downstream events that can be measured to assess the activity of **Adezmapimod** include the release of tumor necrosis factor-alpha (TNF- α) and the phosphorylation of Heat Shock Protein 27 (HSP27).^{[2][4]}

Data Presentation

Table 1: Inhibitory Activity of Adezmapimod (SB203580)

Target	IC50	Cell Line/Assay Conditions	Reference
p38 MAPK (SAPK2a)	50 nM	Kinase Assay	[2][4]
p38β2 MAPK (SAPK2b)	500 nM	Kinase Assay	[2][4]
p38 MAPK	0.3-0.5 μM	THP-1 cells	[1][3]
LCK	100-500 fold higher than p38α	Kinase Assay	[2][4]
GSK3β	100-500 fold higher than p38α	Kinase Assay	[2][4]
PKBα	100-500 fold higher than p38α	Kinase Assay	[2][4]
TNF-α production	IC50 = 50-100 nM	LPS-stimulated THP-1 cells	[1]
IL-2 induced proliferation	3-5 μM	Primary human T cells, murine CT6 T cells, or BAF F7 B cells	[1]
p70S6 kinase activation	>10 μM	IL-2 stimulated cells	[1]
PDK1 activity	3-10 μM	Kinase Assay	[1]
MAPKAPK2	~0.07 μM	Kinase Assay	[1]
SAPK/JNK activity	3-10 μM	Kinase Assay	[1]

Signaling Pathway



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Caption: The p38 MAPK signaling pathway and the inhibitory action of **Adezmapimod**.

Experimental Protocols

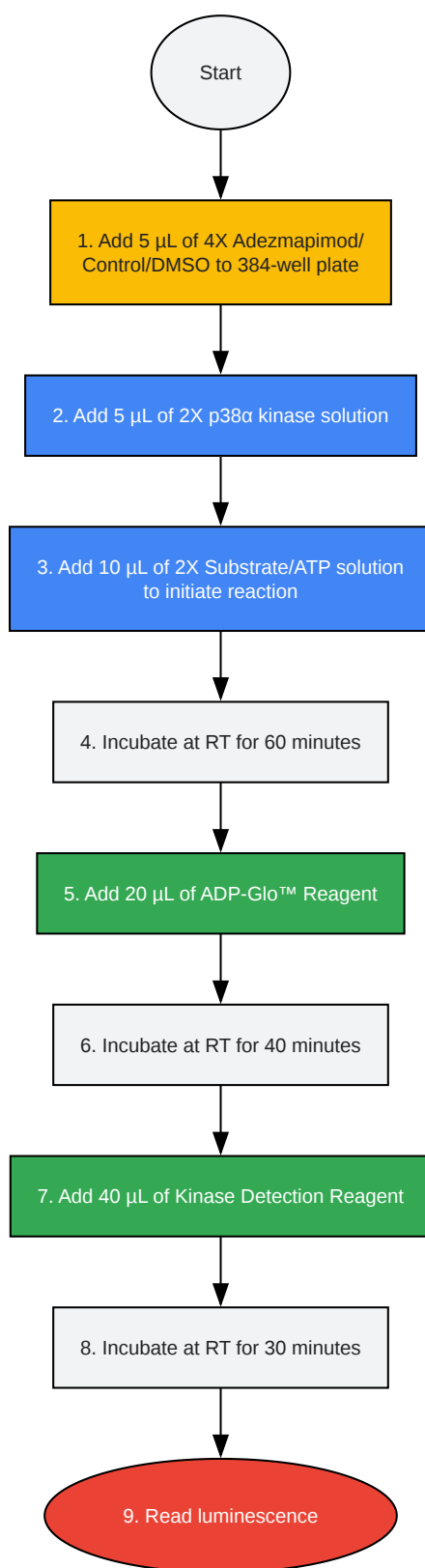
Biochemical HTS for p38 α MAPK Inhibitors using ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based assay to screen for inhibitors of p38 α MAPK by quantifying the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant human p38 α MAP kinase
- Myelin Basic Protein (MBP) substrate
- ATP
- ADP-Glo™ Kinase Assay Kit
- **Adezmapimod** (SB203580)
- Control inhibitor (e.g., another known p38 inhibitor)
- DMSO
- Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA
- 384-well white, flat-bottom plates

Workflow Diagram:



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Caption: High-throughput screening workflow for p38α MAPK inhibitors.

Procedure:

- **Compound Plating:** Prepare serial dilutions of **Adezmapimod** and a control inhibitor in DMSO. Further dilute in Assay Buffer to a 4X final concentration. Add 5 μ L of the compound solutions or DMSO (for controls) to the wells of a 384-well plate.
- **Kinase Addition:** Prepare a 2X working solution of p38 α kinase in Assay Buffer. Add 5 μ L of the kinase solution to each well.
- **Reaction Initiation:** Prepare a 2X working solution of MBP and ATP in Assay Buffer. Add 10 μ L of this solution to each well to start the kinase reaction.
- **Incubation:** Incubate the plate at room temperature for 60 minutes.
- **ATP Depletion:** Add 20 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- **ADP to ATP Conversion:** Add 40 μ L of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.
- **Signal Development:** Incubate the plate at room temperature for 30 minutes.
- **Data Acquisition:** Read the luminescence on a plate reader. The signal is inversely proportional to the kinase inhibition.

Cell-Based HTS for Inhibition of TNF- α Release in THP-1 Cells

This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of lipopolysaccharide (LPS)-induced TNF- α production in THP-1 monocytic cells by **Adezmapimod**.^{[2][5]}

Materials:

- THP-1 cells
- RPMI-1640 medium with 10% FBS

- Lipopolysaccharide (LPS)
- **Adezmapimod** (SB203580)
- HTRF TNF- α assay kit
- 1536-well white plates
- DMSO

Procedure:

- Cell Plating: Dispense THP-1 cells at a density of 3,000 cells/well in 5 μ L of assay medium into 1536-well plates.[2]
- Compound Addition: Add 23 nL of **Adezmapimod** solution in DMSO or DMSO alone to the appropriate wells.[2]
- Cell Stimulation: Add 1 μ L of LPS solution to a final concentration of 1 μ g/mL to all wells except the negative controls.[2]
- Incubation: Incubate the plates for 17 hours at 37°C in a humidified incubator.[2]
- HTRF Reagent Addition: Add 5 μ L of the HTRF anti-TNF- α antibody mixture (cryptate and XL665 labeled) to each well.[2]
- Signal Development: Incubate the plates at room temperature for 3 hours.[2]
- Data Acquisition: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm). The ratio of the emission signals is proportional to the amount of TNF- α .

HTS for Inhibition of HSP27 Phosphorylation

This protocol describes an ELISA-based assay to quantify the inhibition of HSP27 phosphorylation at Serine 82 in response to a cellular stressor in the presence of **Adezmapimod**.

Materials:

- HeLa or A549 cells
- DMEM with 10% FBS
- Anisomycin (or other p38 MAPK activator)
- **Adezmapimod** (SB203580)
- HSP27 (phospho-Ser82) ELISA kit
- Cell lysis buffer
- 96-well or 384-well clear-bottom plates
- DMSO

Procedure:

- Cell Plating: Seed HeLa or A549 cells in 96-well or 384-well plates and allow them to adhere overnight.
- Compound Pre-incubation: Treat the cells with serial dilutions of **Adezmapimod** or DMSO for 1 hour.
- Cell Stimulation: Add a p38 MAPK activator, such as anisomycin (10 μ M), to the wells and incubate for 30 minutes.
- Cell Lysis: Aspirate the media and lyse the cells according to the lysis buffer protocol.
- ELISA: a. Transfer the cell lysates to the HSP27 (phospho-Ser82) ELISA plate. b. Follow the manufacturer's instructions for the addition of detection antibodies and substrate. c. Read the absorbance on a plate reader at the appropriate wavelength. The signal is proportional to the level of HSP27 phosphorylation.

Conclusion

Adezmapimod is a valuable tool for studying the p38 MAPK signaling pathway. The protocols outlined in these application notes provide robust and scalable methods for assessing the inhibitory activity of **Adezmapimod** in high-throughput screening formats. These assays can be adapted for the screening of large compound libraries to identify novel p38 MAPK inhibitors and for characterizing the potency and selectivity of lead compounds in drug discovery programs.

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